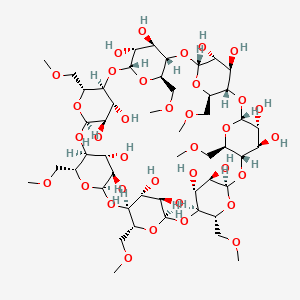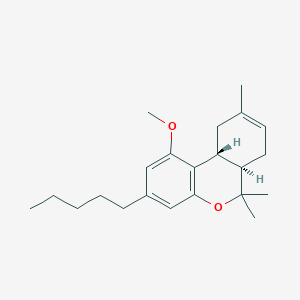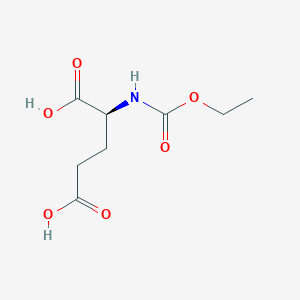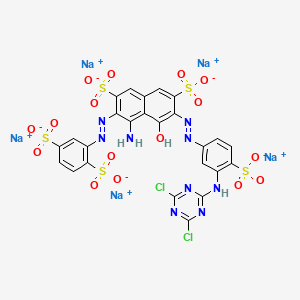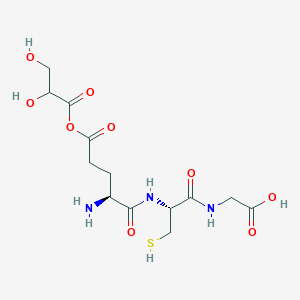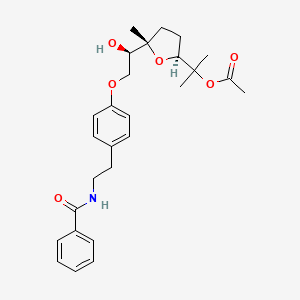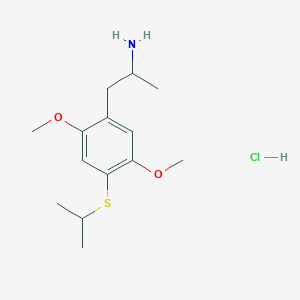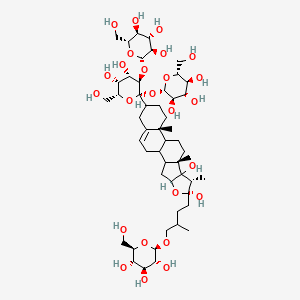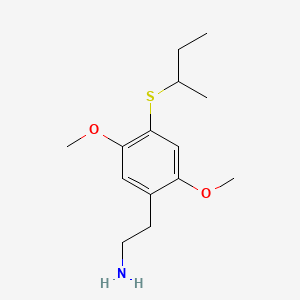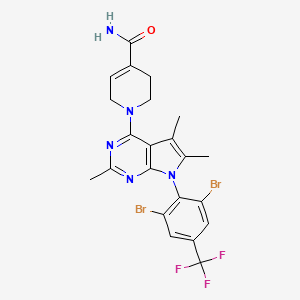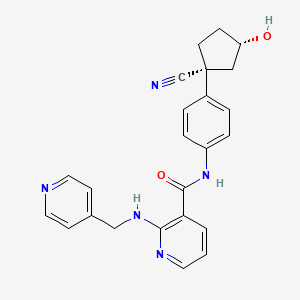
Apatinib metabolite M1-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of apatinib metabolite M1-2 involves the hydroxylation of apatinib. The primary routes of apatinib biotransformation include cyclopentyl-3-hydroxylation, N-dealkylation, pyridyl-25-N-oxidation, 16-hydroxylation, dioxygenation, and O-glucuronidation after 3-hydroxylation . The specific synthetic route for M1-2 involves the trans-cyclopentyl-3-hydroxylation of apatinib .
Industrial Production Methods
Industrial production methods for apatinib and its metabolites, including M1-2, typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of human liver microsomes and other enzymatic systems to facilitate the hydroxylation reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Apatinib metabolite M1-2 undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in the formation of M1-2 is the hydroxylation of apatinib.
Reduction: Although not a primary reaction for M1-2, reduction reactions can occur in the metabolic pathways of related compounds.
Substitution: Substitution reactions may occur in the presence of specific reagents, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Cytochrome P450 enzymes: These enzymes, particularly CYP3A4/5, play a crucial role in the hydroxylation of apatinib.
Human liver microsomes: Used to mimic the metabolic environment and facilitate the biotransformation of apatinib.
Major Products Formed
The major product formed from the hydroxylation of apatinib is trans-3-hydroxy-apatinib (M1-2). Other related metabolites include cis-3-hydroxy-apatinib (M1-1) and apatinib-25-N-oxide (M1-6) .
Applications De Recherche Scientifique
Apatinib metabolite M1-2 has several scientific research applications, including:
Chemistry: Used as a reference standard in the study of apatinib metabolism and pharmacokinetics.
Biology: Investigated for its role in the metabolic pathways of antiangiogenic agents.
Medicine: Studied for its pharmacological activity and potential therapeutic effects in cancer treatment.
Industry: Utilized in the development and optimization of antiangiogenic drugs and their metabolites.
Mécanisme D'action
Apatinib metabolite M1-2 exerts its effects by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), thereby inhibiting angiogenesis, which is crucial for the growth and metastasis of malignant tumors . The molecular targets involved include VEGFR-2 and other related tyrosine kinases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cis-3-hydroxy-apatinib (M1-1): Another major metabolite of apatinib with similar pharmacological properties.
Apatinib-25-N-oxide (M1-6): A metabolite with less than 1% contribution to the overall pharmacological activity.
Uniqueness
Apatinib metabolite M1-2 is unique due to its specific hydroxylation pattern (trans-3-hydroxy) and its role in the metabolic pathway of apatinib. Despite its lower pharmacological activity compared to the parent drug, it provides valuable insights into the metabolism and biotransformation of antiangiogenic agents .
Propriétés
Numéro CAS |
1376710-39-2 |
|---|---|
Formule moléculaire |
C24H23N5O2 |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
N-[4-[(1R,3S)-1-cyano-3-hydroxycyclopentyl]phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C24H23N5O2/c25-16-24(10-7-20(30)14-24)18-3-5-19(6-4-18)29-23(31)21-2-1-11-27-22(21)28-15-17-8-12-26-13-9-17/h1-6,8-9,11-13,20,30H,7,10,14-15H2,(H,27,28)(H,29,31)/t20-,24-/m0/s1 |
Clé InChI |
PIRKQCNHXCEZRZ-RDPSFJRHSA-N |
SMILES isomérique |
C1C[C@](C[C@H]1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 |
SMILES canonique |
C1CC(CC1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


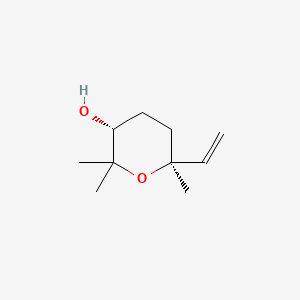
![7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12755862.png)

